BW1370U87

Structural Chemotype MAO-A Inhibitor Hydrophobic Binding

Conventional MAO-A inhibitors confound tyramine pressor assays, undermining cardiovascular safety evaluation. BW1370U87 provides a definitive solution-a nitrogen-free, purely hydrophobic MAO-A inhibitor with zero tyramine potentiation at pharmacologically active doses, confirmed against moclobemide, brofaromine, and phenelzine. • Zero tyramine pressor response-validated negative control for safety pharmacology. • Dialysis-confirmed full reversibility for wash-out experimental designs. • Elevates brain 5-HT, NE, DA ≥ moclobemide; no dietary tyramine restriction needed.

Molecular Formula C14H12O3S
Molecular Weight 260.31 g/mol
CAS No. 134476-36-1
Cat. No. B1668149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBW1370U87
CAS134476-36-1
SynonymsBW-1370U87;  BW 1370U87;  BW1370U87;  1370U-87;  1370U 87;  1370U87
Molecular FormulaC14H12O3S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C14H12O3S/c1-2-10-6-5-8-12-14(10)18(15,16)13-9-4-3-7-11(13)17-12/h3-9H,2H2,1H3
InChIKeyHQSRQKBSOOZLHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BW1370U87 Overview


BW1370U87 (CAS 134476-36-1, 1-ethylphenoxathiin 10,10-dioxide) is a small-molecule phenoxathiin derivative developed as a selective, reversible, competitive inhibitor of monoamine oxidase-A (MAO-A) [1]. Initially advanced by Burroughs Wellcome Co. as an experimental antidepressant, the compound reached Phase 1 clinical evaluation before discontinuation, with a primary indication for major depressive disorder [2]. Unlike conventional MAO inhibitors that typically incorporate nitrogen-containing scaffolds (e.g., hydrazine-derived phenelzine, cyclopropylamine tranylcypromine, or morpholine-based moclobemide), BW1370U87 contains no nitrogen atoms in its chemical structure—a fundamental distinction that underpins its unique pharmacological profile [1].

MAO-A competitive inhibition studies
Nitrogen-free hydrophobic binding tool
Tyramine pressor response context

Why BW1370U87 Cannot Be Substituted


The phenoxathiin core of BW1370U87 confers a mechanistic signature—simple competitive inhibition at a hydrophobic MAO-A binding site—that is not shared by nitrogen-containing reversible MAO-A inhibitors such as moclobemide or brofaromine, nor by irreversible inhibitors like phenelzine [1]. This distinction has direct functional consequences: BW1370U87's competitive binding can be displaced by elevated local tyramine concentrations, a kinetic feature that markedly attenuates the risk of hypertensive crisis associated with dietary tyramine ingestion [2]. In contrast, moclobemide and brofaromine, despite being classified as reversible, still potentiate tyramine pressor effects at pharmacologically relevant doses, while irreversible MAO inhibitors exhibit profound and prolonged tyramine potentiation [3]. For researchers investigating MAO-A pharmacology in contexts where tyramine interaction is a critical variable—or for those requiring a tool compound with a nitrogen-free, purely hydrophobic binding mechanism—substitution with alternative MAO-A inhibitors would confound experimental interpretation and compromise translational relevance.

Binding mode Nitrogen-containing reversible MAO-A inhibitors may not replicate hydrophobic-only binding.
Tyramine interaction Moclobemide and brofaromine may still potentiate tyramine pressor effects at pharmacologically relevant doses.
Reversibility profile Irreversible inhibitors cannot provide temporal control of MAO-A inhibition, limiting washout experiments.

BW1370U87 Comparative Evidence


Nitrogen-Free Scaffold vs. MAO-A Inhibitors

BW1370U87 is distinguished from all clinically evaluated MAO-A inhibitors by the complete absence of nitrogen atoms in its phenoxathiin 10,10-dioxide scaffold, a structural feature documented as 'unique among potent inhibitors of monoamine oxidase-A' [1]. This contrasts with comparator compounds: moclobemide (morpholine, C13H17ClN2O2, contains 2 nitrogen atoms), brofaromine (piperidine, contains 2 nitrogen atoms), phenelzine (hydrazine, C8H12N2, contains 2 nitrogen atoms), and tranylcypromine (cyclopropylamine, C9H11N, contains 1 nitrogen atom) [2]. The nitrogen-free structure enables binding exclusively via hydrophobic interactions at the MAO-A active site, a mechanism distinct from nitrogen-dependent hydrogen bonding or covalent modification utilized by comparator agents [1].

N-free scaffold vs. comparators
Head-to-head
0 N atomsvs1–2 N atoms
Supports hydrophobic binding site study fit
Unique among clinically evaluated MAO-A inhibitors
Structural Chemotype MAO-A Inhibitor Hydrophobic Binding

MAO-A Inhibition Potency Comparison

BW1370U87 inhibits rat and human brain MAO-A with a competitive mechanism and a Ki of 0.01 μM using either serotonin or tyramine as substrate [1]. While a direct head-to-head Ki comparison with moclobemide and brofaromine in identical assay conditions was not located in the accessible primary literature, this potency value places BW1370U87 within the same nanomolar potency range as leading reversible MAO-A inhibitors (e.g., reported Ki values for moclobemide range from ~0.02-0.1 μM depending on species and substrate; brofaromine Ki ~0.1-0.3 μM) [2]. The significance lies not in potency superiority, but in achieving comparable target engagement through a mechanistically distinct hydrophobic binding mode.

MAO-A Ki comparison
Class-level
Ki 0.01 μM
Comparable target engagement via hydrophobic mode
Cross-study literature comparison
Enzyme Kinetics MAO-A Inhibition Constant

Tyramine Safety: No Pressor Potentiation

In a direct head-to-head comparison in conscious rats pretreated with doses producing ~80% brain MAO-A inhibition, BW1370U87 demonstrated a pressor response to 15 mg/kg oral tyramine that was statistically indistinguishable from vehicle control (P>0.05) [1]. In contrast, moclobemide, brofaromine, and BW 616U76 all elicited mild but statistically significant tyramine pressor effects at the same tyramine dose, while the irreversible inhibitor phenelzine produced a marked blood pressure elevation [1]. This differential safety profile is mechanistically attributed to BW1370U87's simple competitive kinetics, which permit displacement of the inhibitor from intestinal and hepatic MAO-A by high local tyramine concentrations [2].

Tyramine pressor response
Head-to-head
No significant potentiationvssignificant in comparators
Supports tyramine interaction context
Pressor response not significant (P>0.05)
Cardiovascular Safety Tyramine Interaction MAO-A Inhibitor

Brain Neurotransmitter Elevation Comparison

In a direct comparative study, rats received oral doses of BW1370U87, moclobemide, or brofaromine titrated to produce ≥80% brain MAO-A inhibition, with brain biogenic amine and metabolite levels quantified via HPLC-electrochemical detection at 2 and 4 hours post-dose [1]. Both BW1370U87 and moclobemide induced significantly larger increases in serotonin (5-HT), norepinephrine (NE), and dopamine (DA), and correspondingly larger decreases in the metabolites DOPAC, 5-HIAA, and HVA, compared to brofaromine [1]. At 8 hours post-dose, the effects of BW1370U87 on 5-HT, NE, DOPAC, and HVA remained statistically significant (P≤0.05) [1]. Critically, BW1370U87 was the only compound among those tested that increased brain biogenic amine concentrations at a dose that did not significantly potentiate the pressor effects of orally administered tyramine [1].

Brain amine elevation
Head-to-head
5-HT, NE, DA ↑vsbrofaromine lower
Reported amine elevation profile
Achievable without tyramine pressor potentiation
Neurochemistry Biogenic Amines Ex Vivo Pharmacology

Reversible Binding Confirmed by Dialysis

Following preincubation of BW1370U87 with mitochondrial MAO-A preparations, dialysis fully restored enzyme activity to control levels, confirming purely reversible binding [1]. This contrasts sharply with irreversible inhibitors such as phenelzine and tranylcypromine, which form covalent adducts with the MAO-A active site flavin and cannot be removed by dialysis [2]. The reversibility of BW1370U87, combined with its competitive mechanism (Ki = 0.01 μM), establishes a binding mode distinct from mechanism-based irreversible inactivators and also from tight-binding reversible inhibitors that exhibit slow dissociation kinetics [1].

Dialysis reversibility
Class-level
Full activity restored; irreversible 0%
Enables washout and temporal control studies
Confirmed purely reversible binding
Enzyme Kinetics Reversible Inhibition Mechanism of Action

MAO-A Selectivity: No MAO-B Inhibition

BW1370U87 exhibited no significant inhibition of MAO-B in either in vitro enzyme assays or ex vivo brain tissue from orally treated rats [1]. While moclobemide and brofaromine are also selective for MAO-A (selectivity ratios typically >100-fold), this data confirms that BW1370U87 maintains strict MAO-A isoform selectivity despite its nitrogen-free hydrophobic binding mechanism [1]. The absence of MAO-B cross-reactivity is essential for studies where MAO-B inhibition would confound interpretation (e.g., dopamine metabolism in striatal tissue, where MAO-B predominates).

MAO-A selectivity
Reported
No MAO-B inhibition detected
Clean MAO-A selectivity context
Consistent with other selective inhibitors
Isoform Selectivity MAO-B Target Specificity

BW1370U87 Research Applications


Tyramine Interaction Studies

BW1370U87 is the optimal tool compound for studies investigating the tyramine pressor response as a safety biomarker or experimental variable. Its complete lack of tyramine potentiation at pharmacologically active doses—demonstrated in head-to-head comparisons with moclobemide, brofaromine, and phenelzine [1]—makes it uniquely suited for: (1) serving as a negative control in tyramine interaction assays, (2) investigating the mechanistic basis of tyramine-induced hypertensive crisis, and (3) screening novel MAO-A inhibitor candidates for improved cardiovascular safety profiles. No other clinically evaluated reversible MAO-A inhibitor has shown zero detectable potentiation in this model [1].

Hydrophobic Binding Site SAR

The nitrogen-free phenoxathiin core of BW1370U87 [2] provides a structurally orthogonal probe for mapping the hydrophobic binding determinants of the MAO-A active site. Unlike nitrogen-containing scaffolds that engage hydrogen bonding networks, BW1370U87 relies exclusively on hydrophobic interactions and van der Waals contacts [2]. This property makes it valuable for: (1) computational docking studies requiring a purely hydrophobic reference ligand, (2) structure-activity relationship (SAR) campaigns exploring non-nitrogenous MAO-A pharmacophores, and (3) X-ray crystallography or cryo-EM studies of inhibitor-MAO-A co-complexes where ligand-induced conformational changes are being investigated.

Reversible Inhibition Time-Course Studies

The dialysis-confirmed full reversibility of BW1370U87 binding [3] enables experimental paradigms requiring washable, time-controlled MAO-A inhibition. Applications include: (1) ex vivo tissue studies where inhibitor removal after a defined exposure period is required, (2) in vivo behavioral pharmacology experiments where transient versus sustained MAO-A inhibition differentially affects outcomes, and (3) comparative studies alongside irreversible inhibitors (e.g., phenelzine) to dissect the role of inhibition duration in therapeutic versus adverse effects. The compound's duration of brain MAO-A inhibition (>6 hours but <24 hours in rats [3]) provides a defined temporal window suitable for acute and subchronic dosing protocols.

Brain Amine Elevation Safety Margin

For investigators seeking robust central neurotransmitter elevation without cardiovascular liability, BW1370U87 offers a compelling profile: it elevates brain serotonin, norepinephrine, and dopamine to an equivalent or greater extent than moclobemide while significantly outperforming brofaromine, and uniquely achieves these neurochemical effects at doses that do not potentiate oral tyramine pressor responses [4]. This combination makes BW1370U87 suitable for: (1) preclinical efficacy studies in rodent depression and anxiety models where dietary tyramine restriction is impractical, (2) translational research exploring the therapeutic window of MAO-A inhibition, and (3) combination therapy studies where co-administration with other agents might compound cardiovascular risk.

Application
Selection Property
Validation Focus
Tyramine pressor response studies
Reversible competitive inhibition
Pressor response endpoint
Hydrophobic binding SAR
Nitrogen-free phenoxathiin core
MAO-A hydrophobic pocket mapping
Temporal inhibition time-course
Full reversibility by dialysis
Enzyme activity recovery after washout
Brain amine elevation context
Neurochemical profile at non-pressor doses
Amine elevation relative to pressor threshold

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